

Quantitative Analysis of Substituted Benzylamines: A Guide to Analytical Methods and Experimental Protocols

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Compound of Interest

Compound Name: 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of substituted benzylamines, a class of compounds with significant applications in the pharmaceutical and chemical industries. Detailed application notes and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are presented.

Introduction

Substituted benzylamines are a versatile class of organic compounds characterized by a benzyl group attached to an amino group, with various substituents on the aromatic ring or the nitrogen atom. Their diverse biological activities make them crucial intermediates and active pharmaceutical ingredients (APIs) in drug development. Accurate and precise quantification of these compounds is paramount for quality control, pharmacokinetic studies, and metabolic research. This guide offers a selection of validated analytical methods to aid researchers in this endeavor.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique hinges on factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the analytical throughput. The following tables summarize the quantitative performance of various methods for the analysis of different substituted benzylamines.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte	Method	Linearity Range	Accuracy (% Recovery)	Precision (%RSD)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
Benzydamine HCl	RP-HPLC	70 - 120 µg/mL	98.25 - 102.8	< 2.2 (Intra- & Inter-day)	-	-	[1]
Tolfenamic Acid & Benzyl Alcohol	RP-HPLC	400-600 µg/ml (TA) 160-240 µg/ml (BA)	100 ±2%	-	2.1 µg/mL (TA) 0.86 µg/mL (BA)	6.7 µg/mL (TA) 2.5 µg/mL (BA)	[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte	Method	Linearity Range	Accuracy (% Recovery)	Precision (%RSD)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
Allylamine	GC-FID	6 - 148 µg/g	93.9 - 99.1	-	2 µg/g	6 µg/g	[3]
Benzyl Chloride	HS-GC-MS	0.05 - 5 µg/g	95 - 105	< 5	-	0.1 µg/g	[4]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Analyte	Method	Linearity Range	Accuracy (%RE)	Precision (%RSD)	Lower Limit of Quantitation (LLOQ)	Reference
(5R)-hydroxytryptolide (derivatized with benzylamine)	LC-MS/MS	0.030 - 100 ng/mL	< 11.7	< 8.6	0.030 ng/mL	[5]
Benzyl isothiocyanate metabolites	LC-MS/MS	-	-	-	-	[6]
Diethylcarbamazine, Albendazole & metabolites	LC-MS/MS	-	-	-	0.1 ng/mL	[7]

Table 4: Capillary Electrophoresis (CE) Methods

Analyte	Method	Linearity Range	Accuracy (% Recovery)	Precision (%RSD)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
Oxcarbazepine	CZE	5.0 - 100.0 µg/mL	100.23 - 100.76	0.24 - 1.97 (Intra- & Inter-day)	-	-	[8]
Zonisamide	CZE	5.0 - 100.0 µg/mL	99.37 - 99.56	0.11 - 1.19 (Intra- & Inter-day)	-	-	[8]
Edoxaban	CZE	25 - 125 µg/mL	-	-	3.26 µg/mL	10.87 µg/mL	[9]

Experimental Protocols

This section provides detailed methodologies for the quantification of substituted benzylamines using various analytical techniques.

Protocol 1: HPLC-UV Analysis of Benzydamine Hydrochloride and its Impurities[1]

This method is suitable for the quality control and purity testing of benzydamine hydrochloride in pharmaceutical formulations.

1. Chromatographic Conditions:

- Column: C18, 5 µm particle size
- Mobile Phase: A suitable mixture of acetonitrile, methanol, and ammonium carbonate buffer.
- Flow Rate: 1.0 mL/min

- Detection: UV at 218 nm
- Injection Volume: 20 µL
- Run Time: < 15 minutes

2. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of benzydamine hydrochloride and its impurities in the mobile phase. Prepare working standards by serial dilution to cover the linearity range.
- Sample Solution: Dissolve the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

3. Method Validation Parameters:

- Linearity: Assessed over the range of 70 to 120 µg/mL for benzydamine HCl.
- Accuracy: Determined by the recovery of spiked samples, with acceptable limits between 98.0% and 102.0%.
- Precision: Evaluated at three different concentrations, with the relative standard deviation (%RSD) not exceeding 2.0%.

Protocol 2: GC-MS Analysis of Substituted N-Benzyl-4-bromo-2,5-dimethoxyphenethylamines

This protocol is adapted for the analysis of regioisomeric substituted benzylamines.

1. Chromatographic and Mass Spectrometric Conditions:

- GC Column: Mid-polarity phase (e.g., 50% phenyl, 50% dimethylpolysiloxane)
- Carrier Gas: Helium
- Injection Mode: Splitless

- Temperature Program: Optimized for the separation of isomers.
- MS Ionization: Electron Ionization (EI)
- MS Analyzer: Quadrupole or Ion Trap

2. Sample Preparation:

- Derivatization (if necessary): For compounds with poor chromatographic properties, derivatization with agents like trifluoroacetic anhydride (TFAA) can be employed to improve volatility and peak shape.
- Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the sample matrix.

3. Data Analysis:

- Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) and comparing with a calibration curve.

Protocol 3: LC-MS/MS Bioanalytical Method for Substituted Benzylamines in Plasma[5][7]

This highly sensitive and selective method is ideal for pharmacokinetic studies.

1. Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., Gemini 5 μm , 100 Å).[5]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.77 mM ammonium hydroxide, pH 10.0) and an organic solvent (e.g., acetonitrile).[5]
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL .

2. Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Analyzer: Triple quadrupole (QqQ) mass spectrometer.
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.

3. Sample Preparation:

- Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
- Liquid-Liquid Extraction: Extraction of the analytes from the plasma using an immiscible organic solvent (e.g., diethyl ether-dichloromethane).[5]
- Solid-Phase Extraction (SPE): Use of a sorbent material to retain and elute the analytes of interest.

Protocol 4: Capillary Zone Electrophoresis (CZE) for the Determination of Substituted Benzylamines[8][9]

CZE offers a high-efficiency separation alternative to chromatography.

1. Electrophoretic Conditions:

- Capillary: Fused silica capillary (e.g., 56 cm total length, 100 μm I.D.).
- Background Electrolyte (BGE): A buffer solution optimized for the specific analyte (e.g., 50 mM borate buffer, pH 9.3, with an organic modifier like acetonitrile).
- Applied Voltage: 20-30 kV.
- Injection: Hydrodynamic or electrokinetic injection.
- Detection: UV detection at a suitable wavelength.

2. Sample and Standard Preparation:

- Standard Solutions: Prepared by dissolving the reference standard in the BGE or a suitable solvent.

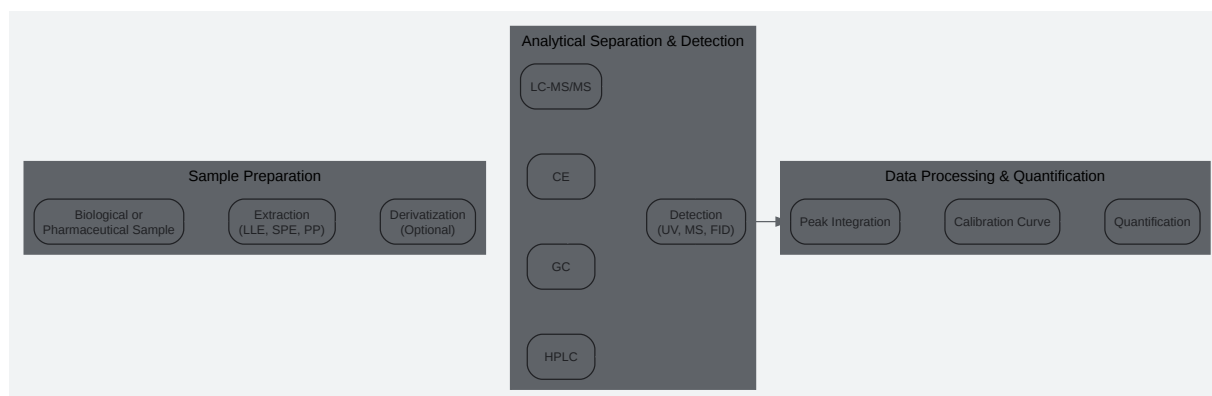
- Sample Solutions: Pharmaceutical preparations are dissolved and diluted with the BGE.

3. Method Validation:

- The method should be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.

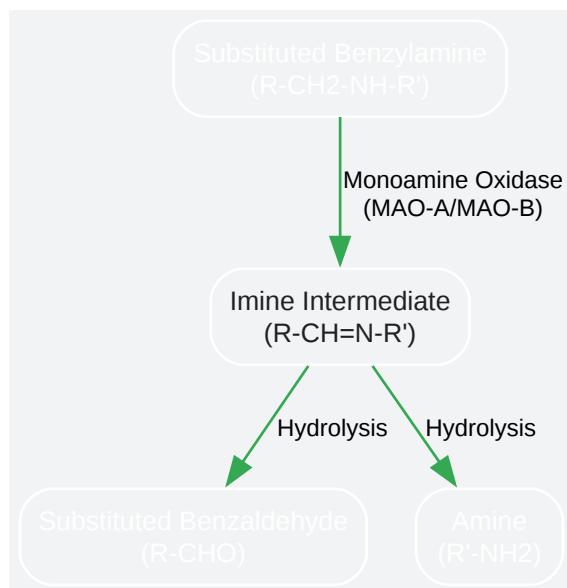
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis and metabolism of substituted benzylamines.



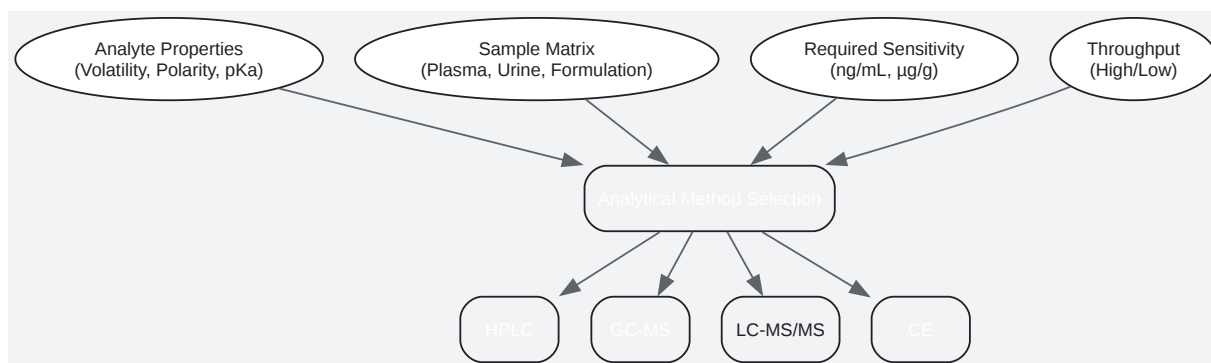
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Caption: General experimental workflow for the quantification of substituted benzylamines.



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Caption: Metabolic pathway of substituted benzylamines via monoamine oxidase.[10][11][12]



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Caption: Factors influencing the selection of an analytical method.

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